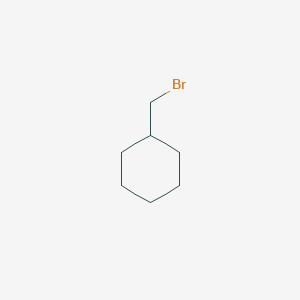

![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5](/img/structure/B57122.png)

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

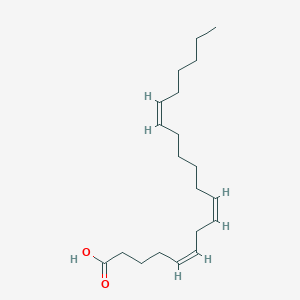

“(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide” is also known as Darifenacin hydrobromide . It has an empirical formula of C28H30N2O2 · HBr and a molecular weight of 507.46 .

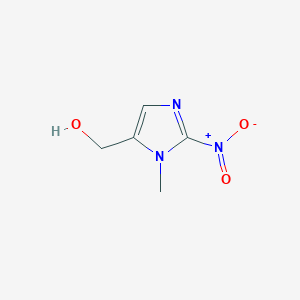

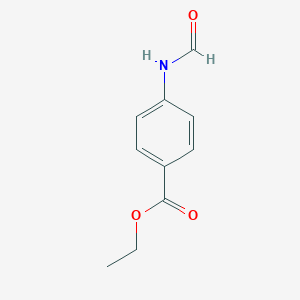

Molecular Structure Analysis

The molecular structure of Darifenacin hydrobromide consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains diphenyl groups and a benzofuran moiety .Physical And Chemical Properties Analysis

Darifenacin hydrobromide is a white to beige powder . It is soluble in DMSO to the extent of 20 mg/mL . The compound is optically active, with an optical rotation of [α]/D +41 to +49°, c = 1 in methylene chloride .Scientific Research Applications

Development of Nanocarrier-Based Darifenacin Hydrobromide Gel

Darifenacin hydrobromide, a BCS Class II drug, is poorly bioavailable due to extensive first-pass metabolism . A study investigated an alternative route of drug delivery by developing a nanometric microemulsion-based transdermal gel for the management of an overactive bladder . The achieved merits could translate into increased bioavailability and dose reduction .

Self-assembled Liquid Crystal Cubic Nanoparticles

Another study developed Darifenacin-loaded self-assembled liquid crystal cubic nanoparticles (LCCN) for a sustained release approach for an overnight control of overactive bladder . The optimized formula displayed small particle size, good homogeneity, and zeta potential along with controlled in vitro release profile and ex vivo permeation through rabbit intestine .

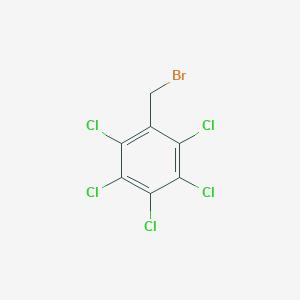

Synthesis/Isolation of Darifenacin Hydrobromide By-products

The mass spectrum showed the protonated molecular ion peak at m/z 572 atomic mass units similar to dimer-1 . This suggests that Darifenacin hydrobromide can be used in the synthesis/isolation of its by-products .

Preparation of Darifenacin Hydrobromide Loaded Nanostructured Lipid Carriers

Darifenacin hydrobromide loaded nanostructured lipid carriers (NLCs) were formulated by emulsification sonication using different ratios of solid lipid to liquid lipid . This could potentially improve the drug delivery system .

Mechanism of Action

Target of Action

Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .

Pharmacokinetics

The pharmacokinetics of darifenacin involve several key aspects:

- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .

- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .

- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .

- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .

Result of Action

The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .

Action Environment

The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .

properties

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVSKIIOIPTSE-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide | |

CAS RN |

608127-89-5 |

Source

|

| Record name | Darifenacin nitrile hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)